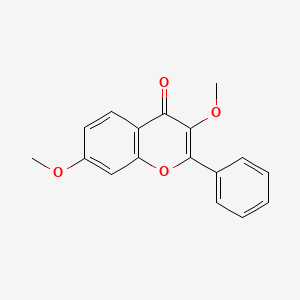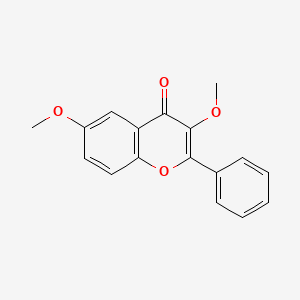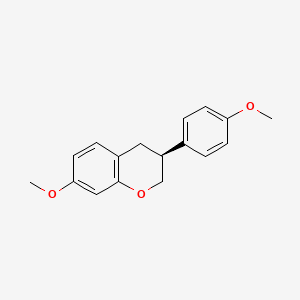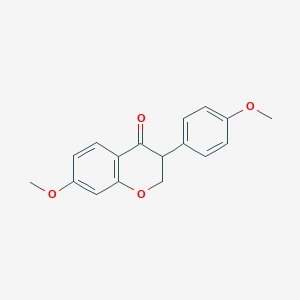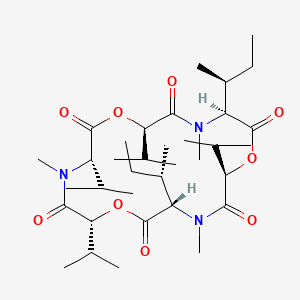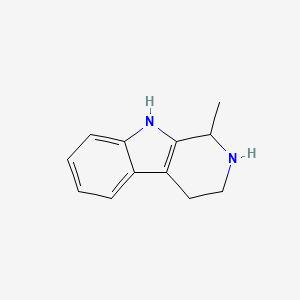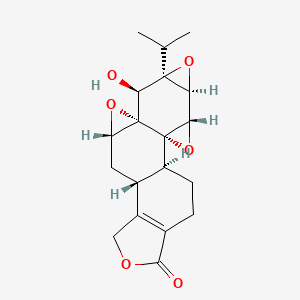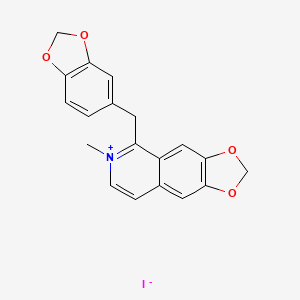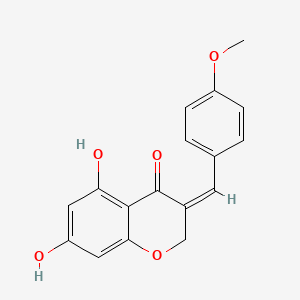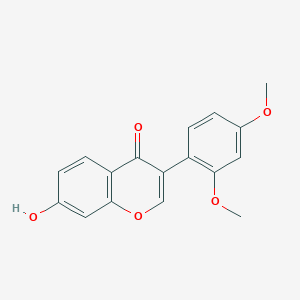
3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
概要
説明
2’-Methoxyformonetin is a natural compound belonging to the family of flavonoids. It is found in various plants, including red clover, alfalfa, and soybeans. This compound has gained significant attention due to its potential therapeutic and environmental applications. The molecular formula of 2’-Methoxyformonetin is C17H14O5, and it has a molecular weight of 298.29 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxyformonetin typically involves the methylation of formononetin. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of 2’-Methoxyformonetin may involve the extraction from natural sources such as red clover or alfalfa. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
化学反応の分析
Types of Reactions: 2’-Methoxyformonetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted flavonoids.
科学的研究の応用
2’-Methoxyformonetin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoids and related compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural dyes and pigments.
作用機序
The mechanism of action of 2’-Methoxyformonetin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
類似化合物との比較
2’-Methoxyformonetin is unique among flavonoids due to its specific methoxy substitution pattern. Similar compounds include:
Formononetin: Lacks the methoxy group at the 2’ position.
Biochanin A: Has a methoxy group at the 4’ position instead of the 2’ position.
Genistein: Lacks methoxy groups but has similar structural features.
These compounds share some biological activities but differ in their potency and specific applications, highlighting the uniqueness of 2’-Methoxyformonetin .
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRCYGATNWFTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
